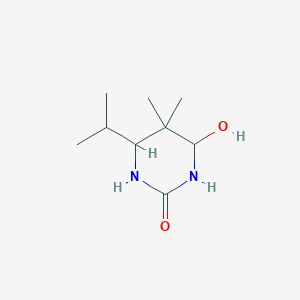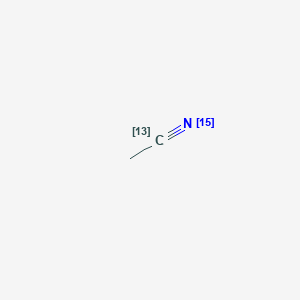![molecular formula C14H18N2O5 B078847 Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate CAS No. 13636-67-4](/img/structure/B78847.png)
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate, also known as MPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazine derivative that has been found to have potential therapeutic applications due to its ability to inhibit certain enzymes and interact with specific receptors in the body.
科学研究应用
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to have inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has also been found to interact with specific receptors in the body such as the α1-adrenergic receptor and the dopamine transporter. This makes Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate a potential candidate for the treatment of conditions such as hypertension and Parkinson's disease, respectively.
作用机制
The mechanism of action of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate involves its ability to inhibit certain enzymes and interact with specific receptors in the body. Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate inhibits acetylcholinesterase and butyrylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This can improve cognitive function and memory in patients with Alzheimer's disease.
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate also interacts with the α1-adrenergic receptor, which leads to a decrease in blood pressure. Additionally, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate interacts with the dopamine transporter, which leads to an increase in dopamine levels in the brain. This can improve motor function in patients with Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate are dependent on its mechanism of action. By inhibiting acetylcholinesterase and butyrylcholinesterase, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate can increase acetylcholine levels in the brain, which can improve cognitive function and memory in patients with Alzheimer's disease.
By interacting with the α1-adrenergic receptor, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate can decrease blood pressure, which can be beneficial in the treatment of hypertension. Additionally, by interacting with the dopamine transporter, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate can increase dopamine levels in the brain, which can improve motor function in patients with Parkinson's disease.
实验室实验的优点和局限性
One advantage of using Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in lab experiments is its ability to inhibit specific enzymes and interact with specific receptors in the body. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes and receptors.
One limitation of using Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in lab experiments is its potential toxicity. Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has been found to be toxic to certain cell lines, which can limit its use in certain experiments. Additionally, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has been found to have limited solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate. One area of research could focus on optimizing the synthesis method of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate to improve its yield and purity. Another area of research could focus on developing analogs of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate with improved solubility and toxicity profiles.
Additionally, future research could focus on exploring the therapeutic potential of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in other conditions such as depression and anxiety. Finally, future research could focus on elucidating the mechanism of action of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in more detail to better understand its biochemical and physiological effects.
合成方法
The synthesis of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 4-methoxybenzaldehyde hydrazone. The resulting hydrazone is then reacted with diethyl malonate in the presence of sodium ethoxide to form Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate. The overall reaction scheme is shown below:
属性
CAS 编号 |
13636-67-4 |
|---|---|
产品名称 |
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate |
分子式 |
C14H18N2O5 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C14H18N2O5/c1-4-20-13(17)12(14(18)21-5-2)16-15-10-6-8-11(19-3)9-7-10/h6-9,15H,4-5H2,1-3H3 |
InChI 键 |
CZFXQMRQZKIAAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C(=O)OCC |
同义词 |
2-(4-Methoxyphenyl)hydrazonomalonic acid diethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



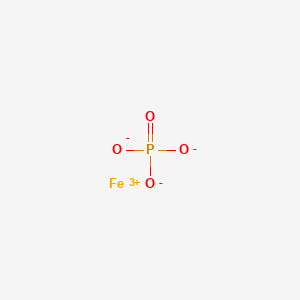
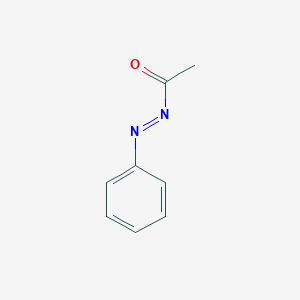
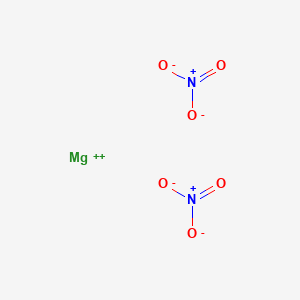
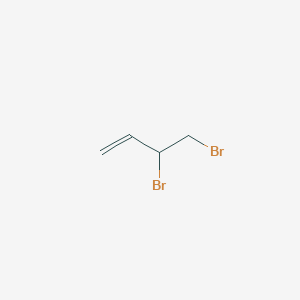
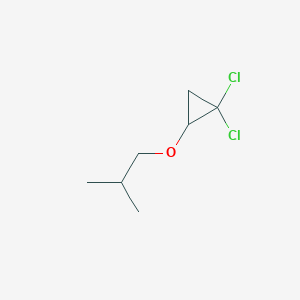
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)



